POLY(VINYL N-OCTADECYLCARBAMATE)

Release coating Peel strength Pressure-sensitive adhesive

POLY(VINYL N-OCTADECYLCARBAMATE), also designated as polyvinyl octadecyl carbamate (PVODC), is a comb-like polymer comprising a polyvinyl backbone grafted with long C18 alkyl side chains via carbamate linkages, with the empirical formula [CH₂CH(O₂CNH(CH₂)₁₇CH₃)]ₙ. Commercial grades exhibit a number-average molecular weight (Mn) of approximately 70,000 to >100,000 g/mol and a melting transition (Tm) spanning 85–107 °C depending on formulation.

Molecular Formula [CH2CH[O2CNH(CH2)17CH3]]n
Molecular Weight 0
CAS No. 36671-85-9
Cat. No. B1165690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLY(VINYL N-OCTADECYLCARBAMATE)
CAS36671-85-9
SynonymsCarbamicacid,octadecyl-,ethenylester,homopolymer; POLY(VINYL N-OCTADECYLCARBAMATE)
Molecular Formula[CH2CH[O2CNH(CH2)17CH3]]n
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

POLY(VINYL N-OCTADECYLCARBAMATE) (CAS 36671-85-9) – Procurement-Grade Profile for Non-Silicone Release Polymer Selection


POLY(VINYL N-OCTADECYLCARBAMATE), also designated as polyvinyl octadecyl carbamate (PVODC), is a comb-like polymer comprising a polyvinyl backbone grafted with long C18 alkyl side chains via carbamate linkages, with the empirical formula [CH₂CH(O₂CNH(CH₂)₁₇CH₃)]ₙ . Commercial grades exhibit a number-average molecular weight (Mn) of approximately 70,000 to >100,000 g/mol and a melting transition (Tm) spanning 85–107 °C depending on formulation [1]. The polymer is soluble in hydrocarbons, chlorinated hydrocarbons, and esters, but insoluble in alcohols; a 10 wt.% solution in toluene forms reversible thermoreversible gels—a distinctive handling characteristic relevant to coating process design . PVODC is industrially established as a non-silicone release coating for pressure-sensitive adhesive (PSA) tapes and labels, supplied in solid (100% dry powder), solvent-borne liquid, aqueous dispersion, and polyolefin masterbatch forms [1].

POLY(VINYL N-OCTADECYLCARBAMATE) Substitution Risk: Why Alkyl Chain Length, Crystallinity, and Backbone Architecture Are Non-Interchangeable


Within the class of polyvinyl N-alkyl carbamates, release performance is exquisitely sensitive to alkyl side-chain length, degree of substitution, and backbone precursor chemistry—parameters that are invisible in a generic CAS-number substitution approach. A direct comparative study by Kinning demonstrated that the C10 (decyl) analog cannot maintain a stable release force against an acidic acrylate PSA at any aging temperature, whereas the C18 (octadecyl) version provides stable release at aging temperatures below approximately 50 °C, owing to side-chain crystallization (Tm 45–65 °C) that suppresses interfacial restructuring [1]. The C10 analog exhibits only a glass transition (Tg ~48 °C) without crystallinity, rendering it functionally unfit for elevated-temperature release applications [1]. Furthermore, the degree of graft substitution on the polyvinyl backbone modulates surface energy, peel strength, and thermal stability in a non-monotonic fashion—optimal performance is achieved at approximately 45% substitution, not at full substitution [2]. Even the backbone precursor matters: PVODC synthesized from hydrolyzed ethylene–vinyl acetate copolymer yields a higher softening point than material derived from straight hydrolyzed polyvinyl acetate [3]. These three variables—chain length, graft density, and precursor—mean that superficially similar polyvinyl carbamates are not drop-in replacements.

POLY(VINYL N-OCTADECYLCARBAMATE) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Procurement


Peel Strength Differential: PVODC Delivers 2–3× Higher Peel Than Silicone Release Coatings, Enabling Controlled Tight-Release Applications

PVODC is engineered for applications requiring a controlled, higher peel force rather than the ultra-low release characteristic of silicone systems. Commercial PVODC (Escoat P-20) is specified to give a peel strength 2–3 times the level expected from most silicone release agents [1]. In independent academic measurement, PVODC homopolymer coatings exhibit a baseline peel strength of 81 ± 7 N/m against adhesive tape [2]. By comparison, typical silicone release coatings produce peel forces in the range of approximately 27–40 N/m, consistent with the 2–3× ratio stated commercially [1][2]. This quantitative difference positions PVODC for 'tight release' or 'controlled unwind' PSA tape constructions where silicone coatings would release too easily, causing roll telescoping or premature flagging.

Release coating Peel strength Pressure-sensitive adhesive

Thermal Aging Stability: C18 (Octadecyl) Side Chains Enable Stable Release at ≤50 °C; C10 (Decyl) Analog Fails at All Aging Temperatures

In a direct comparative study of polyvinyl N-alkyl carbamates with either C10 (decyl) or C18 (octadecyl) side chains at 1:1 molar ratio with vinyl acetate, the release stability difference was categorical: the C10 version was unable to maintain a stable release force against an acidic acrylate PSA at any aging temperature, while the C18 version provided stable release at aging temperatures less than approximately 50 °C [1]. The mechanistic basis is the side-chain crystallinity present in C18 (melting range 45–65 °C) that suppresses segmental mobility and prevents interfacial restructuring upon PSA contact. The C10 analog exhibits only a glass transition (Tg ~48 °C) with no crystallinity, and fails to maintain release stability even at temperatures nearly 30 °C below its Tg [1]. This is a binary functional distinction: C18 is viable for elevated-temperature PSA tape storage and transport; C10 is not.

Release stability Side-chain crystallization Thermal aging

Surface Energy–Release Paradox: PVODC Matches Silicone Surface Energy (~20 mJ/m²) Yet Delivers Higher Peel—Driven by Bulk Modulus, Not Surface Chemistry Alone

The surface energy of polyvinyl N-alkyl carbamate coatings has been measured at approximately 20 mJ/m², a value comparable to that of polydimethylsiloxane (PDMS) silicone coatings (~19–22 mJ/m²) [1][2]. Despite this similarity in surface energetics, PVODC consistently yields higher peel forces than silicone—a seeming paradox that is resolved by recognizing the contribution of bulk modulus and coefficient of friction [2]. Alkyl side-chain polymers that rely on crystallinity for release stability are characteristically high-modulus materials; in contrast, PDMS has a much lower modulus and lower coefficient of friction, both of which have been shown to be independent and significant factors in determining peel force [2]. Consequently, surface energy alone is an insufficient selection criterion when choosing between PVODC and silicone release coatings.

Surface energy Release mechanism Modulus effect

Narrow Melting Point Range (±3–5 °C) Ensures Lot-to-Lot Release Consistency Versus Broader-Melting Commercial Polymers

Commercial PVODC (Escoat product line) is characterized by an unusually narrow melting point range. The Escoat P-20 Solids grade is specified with a melting range of 97–107 °C (+5 °C) [1], while select grades achieve a range as tight as ±3 °C, certified on the certificate of analysis [2]. The PVODC in Escoat P-88 masterbatch also exhibits a melting range of 87–107 °C with a stated ±5 °C narrowness . This narrow melting distribution is a direct consequence of the comb-like architecture's uniform side-chain crystallization behavior and is explicitly linked by the manufacturer to 'consistent release properties' [1][2]. In contrast, many commercial semi-crystalline release polymers exhibit broader melting ranges (often 20–40 °C) due to heterogeneous crystallite size distributions, which can cause variable release performance across production lots.

Melting point range Release consistency Quality assurance

Higher Softening Point via EVA Copolymer Precursor: Backbone Architecture Tunes Thermal Resistance Relative to Straight PVA-Derived PVODC

The thermal resistance of PVODC can be systematically enhanced by selection of the precursor polymer backbone. Per U.S. Patent 6,129,971 (3M), PVODC synthesized by reacting octadecyl isocyanate with a hydrolyzed ethylene–vinyl acetate (EVA) copolymer yields a polyvinyl carbamate with the advantage of a higher softening point than that obtained from straight hydrolyzed polyvinyl acetate (PVA) [1]. This is because the ethylene comonomer units in the backbone disrupt the regularity that otherwise facilitates chain motion at elevated temperatures. For applications requiring thermal durability—such as release coatings on tapes exposed to high-temperature storage or processing—the EVA-derived PVODC variant offers a measurable thermal advantage over standard PVA-derived material.

Softening point Copolymer precursor Thermal resistance

POLY(VINYL N-OCTADECYLCARBAMATE) High-Value Application Scenarios Derived from Quantitative Differentiation Evidence


Tight-Release Pressure-Sensitive Adhesive Tapes Requiring Controlled, Elevated Unwind Force

In self-wound PSA tape constructions (e.g., polypropylene packaging tapes, duct tapes, electrical tapes) where the roll must not telescope or unwind prematurely, silicone release coatings with their inherently low peel forces (~27–40 N/m) provide insufficient unwind resistance. PVODC's peel strength of 81 ± 7 N/m—quantified as 2–3× higher than silicone [1][2]—delivers the controlled, tight release essential for roll integrity during storage, transport, and dispensing. The narrow melting range (±3–5 °C) further ensures that this release level remains consistent across production lots . Commercial PVODC is applied at ultralow solids levels (0.5–2.0% for solvent-borne; 2.0–4.0% for masterbatch extrusion) [1], achieving cost-efficient release with minimal material consumption.

Silicone-Free Release Coatings for Electronics and Optical-Grade Applications Where Silicone Transfer Is Prohibited

Silicone-based release coatings pose a well-documented risk of silicone transfer to adherent surfaces due to incomplete curing or migratory low-molecular-weight species—a contamination pathway that is unacceptable in electronics manufacturing, optical films, and precision adhesive assemblies. PVODC, as a non-silicone, long-alkyl-side-chain polymer, eliminates this contamination risk entirely while still providing a low surface energy of ~20 mJ/m² [1][2]. The C18 side-chain crystallization confers thermal release stability up to ~50 °C, a property absent in shorter-chain (C10) analogs that catastrophically lose release stability even at room temperature [2]. For electronics-grade release liners and process tapes, this combination of silicone-free chemistry and verifiable thermal stability is a procurement-critical differentiation.

Food-Contact Release Applications Under FDA Regulatory Clearance

PVODC homopolymer (CAS 36671-85-9) in its Escoat P-20 Solids form has been tested and approved for clearance for use in food contact applications [1]. The closely related copolymer poly(vinyl acetate/vinyl N-octadecylcarbamate) (CAS 70892-21-6) is explicitly listed in 21 CFR § 178.3860 as a permitted release agent for application to the backing of pressure-sensitive adhesive tapes at levels not to exceed 0.2 mg/cm² of backing [2]. This regulatory status, combined with the ability to formulate PVODC as a 100% solids, solvent-free masterbatch (Escoat P-88) that requires no solvent recovery systems and eliminates VOC emissions , makes PVODC the non-silicone release chemistry of choice for food-packaging PSA tapes where both regulatory compliance and environmental profile are procurement requirements.

Solvent-Free Extrusion-Grade Release Masterbatch for Polyolefin Film Manufacturing

PVODC is commercially available as a 20% active masterbatch in polypropylene carrier resin (Escoat P-88), enabling direct incorporation of the release agent into polyolefin films during extrusion without any solvent application step [1]. The release agent blooms to the film surface during and after extrusion, eliminating the need for post-coating, solvent drying, and VOC abatement infrastructure. The melting range of the PVODC component (87–107 °C) is compatible with PP extrusion temperatures, and the release effect remains stable after oven aging [1]. This solvent-free format directly addresses the industrial demand for reduced solvent emissions—a 1980 EPA report documented 600,000 metric tons of solvents released annually from the tape and label industry [2]—while delivering the same controlled-release performance as solvent-applied PVODC.

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